molecular formula C7H4ClNO4 B108654 2-Chloro-3-nitrobenzoic acid CAS No. 3970-35-2

2-Chloro-3-nitrobenzoic acid

Cat. No. B108654
CAS RN: 3970-35-2
M. Wt: 201.56 g/mol
InChI Key: JRQDVRIQJJPHEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoic acid (2c4n) is a compound with potential therapeutic applications, including as an antiviral agent for the treatment of HIV infection and as an immune booster in immune deficiency diseases . It exhibits polymorphism in the solid state, with two modifications characterized by different crystal structures and thermal behaviors . The compound also forms various molecular salts and cocrystals, which have been studied for their structural and thermal properties .

Synthesis Analysis

The synthesis of molecular salts of 2c4n involves a crystal engineering approach, where the compound is combined with pyridyl and benzoic acid derivatives to form new structures . In another study, 2c4n is used as a starting material in solid-phase synthesis to create heterocyclic scaffolds, demonstrating its versatility as a building block for pharmaceutical compounds . The co-crystal of 2c4n with nicotinamide is synthesized using liquid-assisted grinding and solution crystallization, indicating the compound's amenability to form stable co-crystal structures .

Molecular Structure Analysis

The molecular structure of 2c4n and its derivatives has been extensively characterized using single-crystal X-ray diffraction, revealing the presence of R22(8) dimer units and the importance of halogen bonds in the crystal stabilization of molecular adducts . The crystal structures of isoquinoline with 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid also highlight the role of hydrogen bonding in the formation of stable complexes .

Chemical Reactions Analysis

The reactivity of 2c4n is showcased in its ability to form molecular salts with various compounds, where halogen bonds play a significant role alongside hydrogen bonds . The compound's reactivity is further evidenced in the synthesis of a luminescent Eu(III) complex, which exhibits red emission in the solid state and enhanced luminescence in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2c4n and its derivatives have been studied using various spectroscopic and thermal techniques. Infrared spectra, differential scanning calorimetry (DSC), and thermomicroscopy investigations provide insights into the polymorphic behavior of 2c4n . The molecular salts of 2c4n exhibit different conformations depending on the presence of halogen bonds, affecting their crystal structures . The co-crystal of 2c4n with nicotinamide shows a higher melting point than the pure components, indicating greater thermal stability . Spectroscopic analyses, including FT-IR and Raman, along with computational methods such as density functional theory (DFT), have been used to study the vibrational modes and electronic properties of 2c4n derivatives .

Scientific Research Applications

5. Microwave-promoted Ullmann Condensation with 2-aminopyridines

  • Application Summary: 2-Chloro-3-nitrobenzoic acid was used in a microwave-promoted Ullmann condensation with 2-aminopyridines .

6. Synthesis of 4-nitrobenzoic Acid

  • Application Summary: Another route to 4-nitrobenzenamine is to nitrate chlorobenzene and subsequently replace the chlorine by reaction with ammonia . The same approach can be used to synthesize 4-nitrobenzoic acid .

7. Synthesis of Mesalamine

  • Application Summary: 2-Chloro-3-nitrobenzoic acid is used in the synthesis of mesalamine, an anti-inflammatory agent . Mesalamine belongs to the class of salicylates, which are known to exhibit anti-inflammatory activity. It is also a key intermediate for sulphasalazine, olsalazine and balsalazide .
  • Methods of Application: The synthesis involves a one-pot method in which 2-chloro-5-nitrobenzoic acid is converted to 2-hydroxy-5-nitrobenzoic acid using excess aqueous KOH. This is further converted to the desired product, mesalamine, under hydrogen atmosphere using 10% Pd/C as the catalyst .
  • Results: The method includes excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .

8. Synthesis of 4-Nitrobenzoic Acid

  • Application Summary: Another route to 4-nitrobenzenamine is to nitrate chlorobenzene and subsequently replace the chlorine by reaction with ammonia . The same approach can be used to synthesize 4-nitrobenzoic acid .

Safety And Hazards

2-Chloro-3-nitrobenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQDVRIQJJPHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192785
Record name 2-Chloro-3-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitrobenzoic acid

CAS RN

3970-35-2
Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 3970-35-2
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-CHLORO-3-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
V Jain, G Mohiuddin, SK Pal - Journal of Molecular Structure, 2020 - Elsevier
… Herein, we are reporting a new series of three-ring based polar bent-core molecules with 2-chloro-3-nitrobenzoic acid as the central core, halogen moiety at one terminal and …
Number of citations: 3 www.sciencedirect.com
AA Goldberg - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… A solution of 2-chloro-3-nitrobenzoic acid (10.1 g.) in water (250 cc) and potassium carbonate (10.4 g.) was heated with copper bronze (0-5 g.) and cuprous iodide (0-5 g.) for 6 hours at …
Number of citations: 34 pubs.rsc.org
AA Goldberg, W Kelly - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… 2-Chloro-3-nitrobenzoic acid condensed with m-nitroaniline to give 6 : 3'-dinitrodz@enyZamine-2-carboxyEic mid, which on treatment with sulphuric acid cyclised to 1 : 6-…
Number of citations: 5 pubs.rsc.org
FD Gunstone, SH Tucker - Journal of Applied Chemistry, 1952 - Wiley Online Library
… Conversion of I-chloro-2 : 6-dinitrobenzene to 2-chloro-3-nitrobenzoic acid 2-Chloro-3-nitroaniZine.-Titanous sulphate (66 ml. of 19% solution, ie 10% excess over that required for …
Number of citations: 10 onlinelibrary.wiley.com
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1990 - pubs.rsc.org
… With 3-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid nitration occurs mainly at C-5. The ca. 80-fold activation of this position by the 2-chloro …
Number of citations: 10 pubs.rsc.org
IJ Barve, CY Chen, DB Salunke… - Chemistry–An Asian …, 2012 - Wiley Online Library
… Commercially available, simple heterocyclic building blocks such as 4-fluoro-3-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid, and indoline were utilized for the synthesis of the novel …
Number of citations: 25 onlinelibrary.wiley.com
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1991 - pubs.rsc.org
… ,4trichloro-5-nitrobenzene, 2-nitrobenzoic acid, 3-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid, 4-chloro-3-nitrobenzoic acid, 2-chloro-Snitrobenzoic acid, … 2-Chloro-3-nitrobenzoic acid …
Number of citations: 19 pubs.rsc.org
SM Drogovoz, TF Sarbash, SG Isaev… - Pharmaceutical Chemistry …, 1989 - Springer
… Earlier investigations [4] of derivatives of 2-chloro-3-nitrobenzoic acid demonstrated the promise of such … insufficiency, were selected from 16 derivatives of 2-chloro-3-nitrobenzoic acid. …
Number of citations: 3 link.springer.com
S Miyano, S Handa, K Shimizu, K Tagami… - Bulletin of the …, 1984 - journal.csj.jp
… We are also grateful to Professor Shozo Yamaguchi of our university for kind gift of 2-chloro-3-nitrobenzoic acid. The present work was partially supported by a Grant-in-Aid for Scientific …
Number of citations: 55 www.journal.csj.jp
A Elomri, S Michel, M Koch, E Seguin… - Chemical and …, 1999 - jstage.jst.go.jp
… Condensation of 2-chloro-3-nitrobenzoic acid with either 5-amino-7-methoxy-2,2-dimethyl—2H—chromene or S-amino'2,2-dimethyl-ZH-chromene afforded diphenylamines 14 and 15. …
Number of citations: 14 www.jstage.jst.go.jp

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